3-methanesulfonyl-4-methyl-4H-1,2,4-triazole
Overview
Description
3-Methanesulfonyl-4-methyl-4H-1,2,4-triazole, also known as MMT, is an organic compound with a molecular formula of C4H5N3OS. It is a derivative of the triazole family of compounds, which are characterized by a five-membered ring containing three nitrogen atoms. MMT is a versatile compound that has a wide range of applications in the scientific research field. It is used in a variety of biochemical and physiological studies, as well as in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has a variety of applications in scientific research. It is commonly used as a catalyst in organic synthesis, as well as in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is used in the study of the mechanisms of drug action and toxicity.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is not well understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has been shown to inhibit the activity of certain proteins, such as cyclooxygenase, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has been shown to inhibit the activity of certain proteins, such as cyclooxygenase, which are involved in the synthesis of prostaglandins. In addition, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has been shown to modulate the expression of certain genes involved in the regulation of cell cycle progression and apoptosis.
Advantages and Limitations for Lab Experiments
The use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis methods are relatively straightforward. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is a versatile compound that can be used in a variety of biochemical and physiological studies. However, there are some limitations to the use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in laboratory experiments. It has been shown to be toxic to certain cells, and it can be difficult to control the concentration of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in a solution. Additionally, the mechanism of action of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is not well understood, making it difficult to predict its effects in a given experiment.
Future Directions
The use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is the use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole as a tool to study the mechanisms of drug action and toxicity. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole could be used to study the effects of certain drugs on the expression of genes involved in the regulation of cell cycle progression and apoptosis. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole could be used to study the structure and function of proteins, as well as to study the effects of certain compounds on the activity of enzymes. Finally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole could be used in the development of new pharmaceuticals and other organic compounds.
properties
IUPAC Name |
4-methyl-3-methylsulfonyl-1,2,4-triazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-7-3-5-6-4(7)10(2,8)9/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMWUFZQDSJIKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methanesulfonyl-4-methyl-4H-1,2,4-triazole |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.